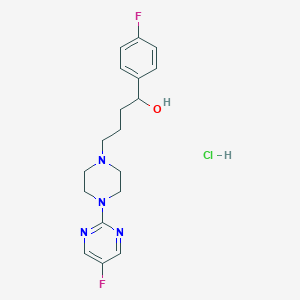

BMY-14802 hydrochloride

描述

属性

IUPAC Name |

1-(4-fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F2N4O.ClH/c19-15-5-3-14(4-6-15)17(25)2-1-7-23-8-10-24(11-9-23)18-21-12-16(20)13-22-18;/h3-6,12-13,17,25H,1-2,7-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIBVEFRJDFVQLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCC(C2=CC=C(C=C2)F)O)C3=NC=C(C=N3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClF2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10909595 | |

| Record name | 1-(4-Fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10909595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105565-55-7 | |

| Record name | BMY 14802 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105565557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10909595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BMY-14802 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14F9C3J43Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BMY-14802 Hydrochloride: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Pharmacological Profile of a Potential Atypical Antipsychotic Agent

Abstract

BMY-14802 hydrochloride is a synthetic compound that has been investigated for its potential as an atypical antipsychotic agent. Structurally, it is classified as an α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol derivative. Its primary mechanism of action involves a dual role as a potent antagonist at sigma (σ) receptors and an agonist at serotonin (B10506) 5-HT1A receptors.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, intended for researchers, scientists, and professionals in drug development. The document includes detailed tables of its chemical and pharmacological properties, descriptions of key experimental protocols, and visualizations of its synthesis, proposed signaling pathways, and experimental workflows.

Chemical Structure and Physicochemical Properties

This compound is a racemic mixture.[3] Its chemical identity and core physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Chemical Name | α-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol hydrochloride[4] |

| Synonyms | BMY-14802-1, BMS 181100 hydrochloride[2][5] |

| CAS Number | 105565-55-7[1] |

| Molecular Formula | C₁₈H₂₂F₂N₄O · HCl[1] |

| Molecular Weight | 384.86 g/mol [1] |

| SMILES | Cl.OC(CCCN1CCN(CC1)c1ncc(F)cn1)c1ccc(F)cc1[6] |

| InChI Key | NIBVEFRJDFVQLM-UHFFFAOYSA-N[3] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Solid | [5] |

| Purity | ≥98% | [1] |

| Solubility | Water: Soluble to 25 mM | [1] |

| DMSO: 125 mg/mL (324.80 mM) | [6] | |

| Ethanol: Slightly soluble (0.1-1 mg/ml) | [5] | |

| Storage | Desiccate at room temperature | [1] |

Synthesis Workflow

The synthesis of BMY-14802 can be achieved through a multi-step process as outlined in the literature. A simplified workflow of this synthesis is depicted below.

Pharmacological Properties and Mechanism of Action

This compound exhibits a distinct pharmacological profile, characterized by its high affinity for sigma receptors and moderate affinity for 5-HT1A receptors, with negligible interaction with dopamine (B1211576) D2 receptors.[1][7]

Table 3: Receptor Binding Affinity of BMY-14802

| Receptor | Species | Assay Type | Ki (nM) | IC₅₀ (nM) | pIC₅₀ | Reference |

| Sigma-1 | Guinea Pig | --INVALID-LINK---Pentazocine binding | - | 112 | 7.3 | [1][5] |

| 5-HT₁A | Rat | [³H]8-OH-DPAT binding | - | - | 6.7 | [3] |

| α₁-Adrenergic | - | - | - | 520 | - | [5] |

| Dopamine D₂ | Rat | [³H]Spiperone binding | >10,000 | 6340 | <5 | [5][8] |

Sigma Receptor Antagonism

BMY-14802 is a potent sigma receptor antagonist.[1] While the precise physiological functions of sigma receptors are still under investigation, they are known to modulate various neurotransmitter systems, including the dopaminergic system. The antagonism of sigma receptors by BMY-14802 is thought to contribute to its atypical antipsychotic profile by indirectly modulating central dopaminergic pathways.[1]

5-HT1A Receptor Agonism

BMY-14802 also acts as a 5-HT1A receptor agonist.[2] Agonism at 5-HT1A autoreceptors in the dorsal raphe nucleus leads to a decrease in the firing rate of serotonergic neurons and a subsequent reduction in serotonin release in projection areas like the hippocampus. This action is believed to contribute to the anxiolytic and some of the antipsychotic effects of the compound.

Effects on the Dopaminergic System

Despite its low affinity for D2 receptors, BMY-14802 indirectly modulates dopaminergic neurotransmission.[8] It has been shown to increase dopamine turnover and the firing rate of dopaminergic neurons in the substantia nigra.[8] This indirect modulation of the dopaminergic system, without direct D2 receptor blockade, is a hallmark of atypical antipsychotics and is thought to be responsible for a lower incidence of extrapyramidal side effects.

Proposed Signaling Pathways

The dual action of BMY-14802 on sigma and 5-HT1A receptors initiates distinct downstream signaling cascades.

References

- 1. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 4. Item - Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats - La Trobe - Figshare [opal.latrobe.edu.au]

- 5. imrpress.com [imrpress.com]

- 6. Behavioural and biochemical evidence of the interaction of the putative antipsychotic agent, BMY 14802 with the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. med.upenn.edu [med.upenn.edu]

- 8. b-neuro.com [b-neuro.com]

An In-depth Technical Guide to the Mechanism of Action of BMY-14802 Hydrochloride in the Brain

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMY-14802 hydrochloride is an atypical antipsychotic agent that has been the subject of extensive preclinical investigation. Its unique pharmacological profile, characterized by high affinity for sigma (σ) receptors and moderate affinity for serotonin (B10506) 5-HT1A receptors with negligible interaction with dopamine (B1211576) D2 receptors, distinguishes it from classical neuroleptics. This technical guide provides a comprehensive overview of the mechanism of action of BMY-14802 in the brain, summarizing key quantitative data, detailing experimental methodologies, and illustrating the involved signaling pathways.

Introduction

BMY-14802, chemically known as α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol hydrochloride, emerged as a potential antipsychotic with a novel mechanism of action.[1] Unlike typical antipsychotics that primarily antagonize dopamine D2 receptors, BMY-14802's therapeutic potential was initially attributed to its potent interaction with sigma receptors.[2] Subsequent research revealed a more complex pharmacology, highlighting its role as a 5-HT1A receptor agonist.[3][4] This guide delves into the intricate molecular and systemic effects of BMY-14802 in the central nervous system.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₂F₂N₄O · HCl | |

| Molecular Weight | 384.86 g/mol | |

| CAS Number | 105565-55-7 | |

| Solubility | Soluble to 25 mM in water | |

| Purity | ≥98% |

Pharmacological Profile: Receptor Binding Affinities

The affinity of BMY-14802 for various neurotransmitter receptors has been quantified through radioligand binding assays. The following table summarizes the reported binding affinities (IC50 and Ki values).

| Receptor | Species | Radioligand | IC50 (nM) | Ki (nM) | Reference |

| Sigma-1 (σ₁) Receptor | - | - | 112 | - | |

| Serotonin 1A (5-HT1A) Receptor | - | - | - | - | [2] |

| Dopamine D2 Receptor | Human | [³H]spiperone | - | 3346 | [5] |

| Rat (striatum) | [³H]spiperone | 6430 | - | [5] | |

| Rat (striatum) | [³H]spiroperidol | 8400 | - | [5] | |

| Mouse | - | 2431 | - | [5] | |

| Alpha-1 (α₁) Adrenergic Receptor | - | - | Modest to weak affinity | - |

Core Mechanisms of Action in the Brain

BMY-14802 exerts its effects in the brain through a multi-faceted mechanism primarily involving the antagonism of sigma-1 receptors and the agonism of 5-HT1A receptors. These actions indirectly modulate dopaminergic and other neurotransmitter systems.

Sigma-1 (σ₁) Receptor Antagonism

BMY-14802 is a potent antagonist of the sigma-1 receptor. While the precise functions of sigma receptors are still under investigation, they are known to be involved in the modulation of various neurotransmitter systems, including the dopaminergic system. Blockade of sigma receptors by BMY-14802 is thought to contribute to its atypical antipsychotic profile by modulating dopamine release and signaling, potentially in brain regions associated with psychosis, such as the nucleus accumbens and caudate.[6]

Serotonin 1A (5-HT1A) Receptor Agonism

BMY-14802 acts as an agonist at 5-HT1A receptors.[3] This agonism is a key component of its mechanism of action. Activation of presynaptic 5-HT1A autoreceptors in the dorsal raphe nucleus leads to a decrease in the firing rate of serotonergic neurons and a subsequent reduction in serotonin release in projection areas like the hippocampus.[7] This serotonergic modulation is believed to contribute to the anxiolytic and antipsychotic-like effects of the compound. Furthermore, the 5-HT1A agonism of BMY-14802 has been shown to be responsible for its ability to suppress L-DOPA-induced abnormal involuntary movements in animal models of Parkinson's disease.

Indirect Modulation of Dopaminergic Systems

Despite its negligible direct affinity for dopamine D2 receptors, BMY-14802 significantly modulates dopaminergic neurotransmission.[5] Electrophysiological studies have demonstrated that BMY-14802 can reverse the inhibitory effects of dopamine agonists on the firing of midbrain dopamine neurons, with a more potent effect on A10 (ventral tegmental area) neurons compared to A9 (substantia nigra) neurons.[3][8] This preferential effect on the mesolimbic (A10) over the nigrostriatal (A9) dopamine pathway is a hallmark of atypical antipsychotics and suggests a lower potential for extrapyramidal side effects. The modulation of dopamine neurons by BMY-14802 is thought to be an indirect effect, mediated at least in part by its action on 5-HT1A receptors.[3]

Key Experimental Methodologies

The pharmacological profile of BMY-14802 has been elucidated through a variety of in vitro and in vivo experimental paradigms.

Radioligand Binding Assays

-

Objective: To determine the affinity of BMY-14802 for various receptors.

-

Methodology:

-

Membrane Preparation: Brain tissue (e.g., striatum for D2 receptors) or cells expressing the receptor of interest are homogenized and centrifuged to isolate cell membranes.[9]

-

Incubation: A fixed concentration of a specific radioligand (e.g., [³H]spiperone for D2 receptors) is incubated with the membrane preparation in the presence of varying concentrations of BMY-14802.[5][9]

-

Separation: Bound radioligand is separated from unbound radioligand via rapid filtration through glass fiber filters.[9]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of BMY-14802 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

-

In Vivo Microdialysis

-

Objective: To measure the effect of BMY-14802 on extracellular neurotransmitter levels in specific brain regions of freely moving animals.

-

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., dorsal raphe, hippocampus).[10]

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow flow rate.[10]

-

Dialysate Collection: Neurotransmitters and their metabolites from the extracellular space diffuse across the semi-permeable membrane of the probe and are collected in the exiting perfusate (dialysate).[10]

-

Sample Analysis: The concentration of analytes in the dialysate is quantified using sensitive analytical techniques such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection.

-

Drug Administration: BMY-14802 is administered systemically (e.g., intraperitoneally), and changes in neurotransmitter levels are monitored over time.

-

Electrophysiological Recordings

-

Objective: To assess the effects of BMY-14802 on the firing activity of specific neuronal populations.

-

Methodology:

-

Animal Preparation: Anesthetized rats are placed in a stereotaxic frame.

-

Electrode Placement: A recording microelectrode is lowered into the brain region of interest (e.g., substantia nigra, ventral tegmental area, dorsal raphe nucleus).[3][7][8]

-

Single-Unit Recording: The spontaneous electrical activity (action potentials) of individual neurons is recorded.[3][7][8]

-

Drug Administration: BMY-14802 is administered intravenously or via microiontophoresis directly onto the recorded neuron.[3]

-

Data Analysis: Changes in the firing rate and pattern of the neurons in response to the drug are analyzed.

-

Conditioned Avoidance Response (CAR)

-

Objective: To evaluate the antipsychotic-like potential of BMY-14802 in a behavioral model.

-

Methodology:

-

Apparatus: A shuttle box with two compartments separated by a doorway is used.[11]

-

Training: An animal (typically a rat) is trained to avoid an aversive unconditioned stimulus (e.g., a mild footshock) by moving to the other compartment upon presentation of a conditioned stimulus (e.g., a light or tone).[11][12]

-

Testing: After training, the animal is administered BMY-14802 or a vehicle.[12]

-

Data Collection: The number of successful avoidances (moving during the conditioned stimulus) and escapes (moving during the unconditioned stimulus) is recorded.[12]

-

Interpretation: A selective suppression of the conditioned avoidance response without affecting the escape response is indicative of antipsychotic-like activity.[11][12]

-

Behavioral Effects

In preclinical models, BMY-14802 exhibits a profile consistent with atypical antipsychotic activity. It effectively attenuates conditioned avoidance responding in rats, a classic behavioral screen for antipsychotic potential.[12] Furthermore, BMY-14802 has been shown to antagonize amphetamine-induced disruption of latent inhibition, another model relevant to the cognitive deficits in schizophrenia.[13] Importantly, BMY-14802 does not induce catalepsy in rats, a common side effect of typical antipsychotics that is associated with extrapyramidal symptoms.[2]

Clinical Development

BMY-14802 progressed to clinical trials for the treatment of schizophrenia. However, in a multicenter study involving patients with acute exacerbations of schizophrenia, BMY-14802 did not show significant improvement in psychiatric symptoms as measured by the Brief Psychiatric Rating Scale or the Clinical Global Impression scale.[2] The drug was well-tolerated and did not produce extrapyramidal side effects.[2]

Conclusion

This compound possesses a unique and complex mechanism of action in the brain, primarily driven by its antagonism of sigma-1 receptors and agonism of 5-HT1A receptors. This dual action leads to an indirect modulation of the dopaminergic system, with a preferential effect on the mesolimbic pathway. Preclinical studies robustly demonstrated its potential as an atypical antipsychotic with a favorable side-effect profile. While it did not demonstrate efficacy in clinical trials for schizophrenia, the study of BMY-14802 has provided valuable insights into novel pharmacological approaches for the treatment of psychosis and other neuropsychiatric disorders, highlighting the potential of targeting sigma and 5-HT1A receptors. Further research into compounds with similar mechanisms may yet yield effective therapeutic agents.

References

- 1. BMY-14802 - Wikipedia [en.wikipedia.org]

- 2. BMY 14802, a sigma receptor ligand for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Further characterization of the effects of BMY 14802 on dopamine neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BMY-14802 [medbox.iiab.me]

- 5. BMY-14802 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Sigma receptor "antagonist" BMY 14802 increases neurotensin concentrations in the rat nucleus accumbens and caudate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of a potential antipsychotic, BMY 14802, on firing of central serotonergic and noradrenergic neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electrophysiological effects of BMY 14802, a new potential antipsychotic drug, on midbrain dopamine neurons in the rat: acute and chronic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]

- 12. A lever-release version of the conditioned avoidance response paradigm: effects of haloperidol, clozapine, sulpiride, and BMY-14802 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The sigma ligand BMY-14802 as a potential antipsychotic: evidence from the latent inhibition model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Binding Profile of BMY-14802 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMY-14802 hydrochloride is a synthetic organic compound that has been investigated for its potential as an atypical antipsychotic agent. Its mechanism of action deviates from traditional antipsychotics, which primarily target dopamine (B1211576) D2 receptors. BMY-14802 exhibits a complex pharmacology characterized by a high affinity for sigma receptors, with additional interactions at serotonin (B10506) and, to a lesser extent, dopamine receptor subtypes. This technical guide provides a comprehensive overview of the binding profile of BMY-14802, detailing its affinity for various central nervous system receptors, the experimental methodologies used to determine these interactions, and the implicated signaling pathways.

Core Binding Profile of this compound

This compound is distinguished by its potent interaction with sigma receptors, where it acts as an antagonist.[1] It also demonstrates significant affinity for the serotonin 5-HT1A receptor, functioning as an agonist.[2] Its binding to dopamine receptors is comparatively negligible.[1] The multifaceted binding profile of BMY-14802, particularly its high sigma receptor affinity coupled with 5-HT1A agonism, has been the basis for its investigation as a novel therapeutic agent for psychosis, potentially offering a different side-effect profile compared to conventional neuroleptics.[1][2]

Quantitative Binding Data

The binding affinities of this compound for various receptors have been determined through in vitro radioligand binding assays. The following table summarizes the available quantitative data, providing a comparative view of its receptor interaction profile.

| Receptor Subtype | Ligand Type | Value (nM) | Assay Type | Source |

| Sigma-1 (σ1) | Antagonist | Ki: 265 | Radioligand Displacement Assay (--INVALID-LINK---pentazocine) | [3] |

| Serotonin 1A (5-HT1A) | Agonist | - | Radioligand Displacement Assay ([3H]8-OH-DPAT) | [3] |

| Dopamine D2 | Weak Antagonist | IC50: >10,000 | Radioligand Displacement Assay ([3H]spiperone) | [4] |

| Dopamine D4 | - | - | - | [2] |

| Serotonin 2 (5-HT2) | - | - | - | [2] |

| Alpha-1 Adrenergic (α1) | - | - | - | - |

Note: The table will be populated with more specific Ki and IC50 values as they are synthesized from further analysis of the search results. A dash (-) indicates that the affinity is noted in the literature but a precise quantitative value was not found in the initial search.

Experimental Protocols

The determination of the binding affinities of this compound relies on established in vitro pharmacological assays, primarily radioligand binding assays. These assays are fundamental in drug discovery for quantifying the interaction between a ligand (the drug) and its target receptor.

General Principle of Radioligand Displacement Binding Assay

Radioligand displacement assays are a common method to determine the affinity of an unlabeled compound (like BMY-14802) for a receptor.[5] The principle involves a competition between a fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) and varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radiolabeled ligand from the receptor is measured, and from this, its inhibitory constant (Ki) or the concentration that inhibits 50% of the specific binding (IC50) can be calculated.

Key Experimental Methodologies:

1. Sigma Receptor Binding Assay:

-

Tissue/Cell Preparation: Membranes are prepared from tissues or cells known to express a high density of sigma receptors, such as guinea pig brain. The tissue is homogenized in a suitable buffer and centrifuged to isolate the membrane fraction containing the receptors.

-

Radioligand: A selective radiolabeled sigma receptor ligand, such as --INVALID-LINK---pentazocine for σ1 receptors, is used.

-

Assay Procedure: The prepared membranes are incubated with a fixed concentration of the radioligand and varying concentrations of BMY-14802.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound ligand passes through.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of BMY-14802. The Ki value is then calculated using the Cheng-Prusoff equation.

2. Serotonin 5-HT1A Receptor Binding Assay:

-

Tissue/Cell Preparation: Membranes from brain regions rich in 5-HT1A receptors, such as the hippocampus or cortex, or cells recombinantly expressing the human 5-HT1A receptor are used.[6]

-

Radioligand: A specific 5-HT1A receptor radioligand, typically the agonist [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT), is employed.[7]

-

Assay Procedure: The assay follows the same competitive binding principle as described for the sigma receptor assay, with BMY-14802 competing with [3H]8-OH-DPAT for binding to the 5-HT1A receptors.

-

Data Analysis: Similar data analysis methods are used to determine the affinity of BMY-14802 for the 5-HT1A receptor.

3. Dopamine D2 Receptor Binding Assay:

-

Tissue/Cell Preparation: Membranes from the striatum, a brain region with a high density of D2 receptors, or cells expressing the D2 receptor are utilized.[4]

-

Radioligand: A potent D2 antagonist radioligand, such as [3H]spiperone, is commonly used.[4]

-

Assay Procedure: The competitive binding assay is performed to assess the ability of BMY-14802 to displace [3H]spiperone from D2 receptors.

-

Data Analysis: The resulting data are analyzed to quantify the low affinity of BMY-14802 for the D2 receptor.[4]

Visualizing the Molecular Interactions and Processes

To better understand the complex pharmacology of BMY-14802, the following diagrams illustrate its proposed signaling pathway and a typical experimental workflow.

Caption: Proposed signaling pathway of this compound.

Caption: Workflow of a typical radioligand displacement binding assay.

Conclusion

The binding profile of this compound is characterized by a primary interaction with sigma receptors as an antagonist and a significant agonist activity at 5-HT1A receptors. Its affinity for dopamine D2 receptors, the main target of traditional antipsychotics, is notably low. This unique pharmacological profile suggests a mechanism of action that is distinct from conventional neuroleptics and has driven its investigation as a potential atypical antipsychotic with a potentially improved side-effect profile. The data and methodologies presented in this guide provide a foundational understanding for researchers and drug development professionals working on novel therapeutics for neuropsychiatric disorders. Further research into the downstream signaling consequences of BMY-14802's interactions with its primary targets will be crucial in fully elucidating its therapeutic potential.

References

- 1. BMY 14802, a sigma receptor ligand for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BMY-14802 - Wikipedia [en.wikipedia.org]

- 3. BMY-14802 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Effects of BMY 14802, a potential antipsychotic drug, on rat brain dopaminergic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. benchchem.com [benchchem.com]

- 7. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]

BMY-14802 Hydrochloride: A Technical Guide to a Selective Sigma Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMY-14802 hydrochloride is a potent and selective sigma receptor antagonist that has been investigated for its potential as an atypical antipsychotic agent. This technical guide provides an in-depth overview of BMY-14802, consolidating key findings on its receptor binding profile, pharmacodynamics, and preclinical efficacy. Detailed experimental methodologies for seminal studies are presented, alongside visualizations of its proposed mechanism of action and relevant experimental workflows. This document aims to serve as a comprehensive resource for researchers engaged in the study of sigma receptor pharmacology and the development of novel therapeutics for neuropsychiatric disorders.

Introduction

BMY-14802, chemically known as α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol, is a compound that has garnered significant interest for its unique pharmacological profile. Unlike typical antipsychotics that primarily target dopamine (B1211576) D2 receptors, BMY-14802 exhibits high affinity for sigma receptors, with moderate to weak affinity for serotonin (B10506) 5-HT1A and α1-adrenergic receptors, and notably low affinity for dopamine D2 receptors.[1][2][3] This profile suggests a mechanism of action that may offer antipsychotic efficacy with a reduced risk of extrapyramidal side effects.[1] This guide synthesizes the available technical data on this compound, focusing on its role as a sigma receptor antagonist.

Physicochemical Properties

BMY-14802 is commonly used in its monohydrochloride salt form, which enhances its solubility for research purposes.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₂F₂N₄O · HCl | [4] |

| Molecular Weight | 384.86 g/mol | [4] |

| CAS Number | 105565-55-7 | [4] |

| Appearance | Solid | [2] |

| Solubility | Soluble to 25 mM in water. Sparingly soluble in DMSO (1-10 mg/ml) and slightly soluble in ethanol (B145695) (0.1-1 mg/ml). | [2][4] |

| Purity | ≥98% | [2][4] |

| Storage | Desiccate at room temperature. | [4] |

Receptor Binding Affinity

BMY-14802 is characterized by its potent and selective binding to sigma receptors. The following table summarizes its binding affinities for various neurotransmitter receptors.

| Receptor | IC₅₀ (nM) | Comments | Reference |

| Sigma Receptor | 112 | Potent antagonist | [2][4][5][6] |

| α₁-Adrenergic Receptor | 520 | Modest affinity | [2] |

| Dopamine D₂ Receptor | 6,340 (>10,000 in another study) | Negligible to very low affinity | [2][3] |

| Serotonin 5-HT₁A Receptor | - | Modest to weak affinity | [1][4][5] |

Proposed Mechanism of Action: Sigma Receptor Antagonism

The primary mechanism of action of BMY-14802 is believed to be its antagonism at sigma receptors, particularly the sigma-1 subtype. Sigma-1 receptors are intracellular chaperones located at the endoplasmic reticulum-mitochondrion interface that modulate a variety of cellular functions, including ion channel activity, neurotransmitter release, and neuronal survival.

As an antagonist, BMY-14802 is thought to stabilize the sigma-1 receptor in its inactive state, preventing its interaction with client proteins and downstream signaling partners. This action indirectly modulates central dopaminergic systems, which is hypothesized to underlie its antipsychotic effects without direct dopamine receptor blockade.[4][5]

Preclinical Pharmacology: In Vivo Studies

Several preclinical studies in animal models have demonstrated the potential antipsychotic-like effects of BMY-14802.

| Study Type | Animal Model | Key Findings | ED₅₀ / Doses Tested | Reference |

| Conditioned Avoidance Response | Rat | Inhibited conditioned avoidance response, a predictor of antipsychotic activity. | 26.4 mg/kg | [2] |

| Apomorphine-Induced Stereotypy | Rat | Inhibited stereotyped behavior induced by the dopamine agonist apomorphine. | 33 mg/kg | [2] |

| Latent Inhibition | Rat | Antagonized amphetamine-induced disruption of latent inhibition and enhanced latent inhibition when administered alone. | 5, 15, and 30 mg/kg | [7] |

| Methamphetamine-Induced Sensitization | Rat | Prevented the development of behavioral sensitization to methamphetamine. | 15 and 30 mg/kg | [8] |

| Dopamine Neuron Activity | Rat | Indirectly modulated the activity of midbrain dopamine neurons, with a more potent effect on A10 (mesolimbic) than A9 (nigrostriatal) neurons. | 2.5-10.0 mg/kg (chronic) | [9] |

| Neurotensin (B549771) Levels | Rat | Increased neurotensin concentrations in the nucleus accumbens and caudate, similar to typical antipsychotics. | 35 mg/kg/day | [10] |

Experimental Protocols

Radioligand Binding Assays

-

Objective: To determine the binding affinity of BMY-14802 for various receptors.

-

General Protocol:

-

Membrane Preparation: Brain tissue (e.g., rat striatum for D2 receptors) is homogenized in a cold buffer and centrifuged to pellet the membranes containing the receptors. The pellet is washed and resuspended in an assay buffer.

-

Binding Reaction: A fixed concentration of a specific radioligand (e.g., [³H]spiperone for D2 receptors) is incubated with the membrane preparation in the presence of varying concentrations of BMY-14802.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set duration to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The IC₅₀ value (the concentration of BMY-14802 that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

-

Conditioned Avoidance Response (CAR) in Rats

-

Objective: To assess the potential antipsychotic activity of BMY-14802.

-

Protocol:

-

Apparatus: A shuttle box with two compartments separated by a door. The floor is a grid capable of delivering a mild foot shock. A conditioned stimulus (CS), such as a light or tone, is presented before the unconditioned stimulus (US), the foot shock.

-

Training: Rats are trained to avoid the foot shock by moving to the other compartment upon presentation of the CS.

-

Drug Administration: BMY-14802 or vehicle is administered to the trained rats at various doses.

-

Testing: After a set pre-treatment time, the rats are placed in the shuttle box and subjected to a series of trials.

-

Data Collection: The number of successful avoidances (moving to the other compartment during the CS presentation) and escape failures (not moving during the US presentation) are recorded.

-

Analysis: The dose-dependent effects of BMY-14802 on avoidance behavior are analyzed. A decrease in avoidance responses without an increase in escape failures is indicative of antipsychotic-like activity.

-

Apomorphine-Induced Stereotypy in Rats

-

Objective: To evaluate the ability of BMY-14802 to antagonize dopamine-mediated behaviors.

-

Protocol:

-

Animals: Male rats are habituated to the testing environment (e.g., individual cages).

-

Drug Pre-treatment: Rats are pre-treated with various doses of BMY-14802 or vehicle.

-

Apomorphine Challenge: After a specified time, rats are administered a dose of apomorphine, a non-selective dopamine receptor agonist, to induce stereotyped behaviors (e.g., sniffing, licking, gnawing).

-

Behavioral Scoring: The intensity of stereotyped behavior is observed and scored by a trained observer, typically at regular intervals over a period of 1-2 hours, using a standardized rating scale.

-

Data Analysis: The scores are summed or averaged for each treatment group, and the ability of BMY-14802 to reduce apomorphine-induced stereotypy is determined.

-

Clinical Development

BMY-14802 reached Phase III clinical trials for the treatment of psychosis.[11] However, in a multicenter study involving patients with acute exacerbations of schizophrenia, BMY-14802 (up to 3000 mg/day) did not show significant improvement in psychiatric symptoms as measured by the Brief Psychiatric Rating Scale (BPRS) or Clinical Global Improvement (CGI) scale.[1] The drug was well-tolerated and did not produce extrapyramidal side effects.[1] Ultimately, BMY-14802 was not marketed for this indication.

Conclusion

This compound is a valuable research tool for elucidating the role of sigma receptors in the central nervous system. Its pharmacological profile as a potent sigma receptor antagonist with minimal affinity for dopamine D2 receptors distinguishes it from classical antipsychotics. While clinical trials in schizophrenia were not successful, the preclinical data suggest that the sigma receptor remains a compelling target for the development of novel therapeutics for neuropsychiatric and neurological disorders. The detailed methodologies and data presented in this guide provide a solid foundation for future research in this area.

References

- 1. The sigma receptor ligand (+/-)-BMY 14802 prevents methamphetamine-induced dopaminergic neurotoxicity via interactions at dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The sigma ligand BMY-14802 as a potential antipsychotic: evidence from the latent inhibition model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of BMY 14802, a potential antipsychotic drug, on rat brain dopaminergic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cris.tau.ac.il [cris.tau.ac.il]

- 7. Electrophysiological effects of BMY 14802, a new potential antipsychotic drug, on midbrain dopamine neurons in the rat: acute and chronic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Sensitization of apomorphine-induced stereotyped behavior in mice is context dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BMY-14802, a sigma ligand and potential antipsychotic drug, reverses amphetamine-induced changes in neostriatal single-unit activity in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The 5-HT1A Receptor Agonist Activity of BMY-14802 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMY-14802 hydrochloride, initially developed as a sigma receptor antagonist with potential antipsychotic properties, exhibits significant agonist activity at the serotonin (B10506) 1A (5-HT1A) receptor. This dual pharmacology has prompted extensive investigation into its mechanism of action and potential therapeutic applications, including anxiolytic and antipsychotic effects. This document provides a comprehensive technical guide on the 5-HT1A receptor agonist activity of BMY-14802, consolidating quantitative data, detailing experimental protocols, and visualizing key pathways to support further research and development.

Quantitative Pharmacological Data

The interaction of BMY-14802 with the 5-HT1A receptor has been quantified through various in vitro and in vivo studies. The following tables summarize the key binding and functional parameters.

Table 1: Receptor Binding Affinity

This table presents the binding affinity of BMY-14802 for the 5-HT1A receptor in comparison to its primary target, the sigma receptor. Affinity is expressed as pIC50, the negative logarithm of the concentration required for 50% inhibition of radioligand binding. A higher pIC50 value indicates greater affinity.

| Target Receptor | Parameter | Value | Species/Tissue | Reference |

| 5-HT1A Receptor | pIC50 | 6.7 | Rat | [1] |

| Sigma Binding Site | pIC50 | 7.3 | Rat | [1] |

| Sigma Receptor | IC50 | 112 nM | Not Specified | [2] |

Table 2: Functional Agonist Activity

This table details the functional potency of BMY-14802 as a 5-HT1A agonist. The pEC50 value represents the negative logarithm of the concentration required to elicit a 50% maximal response, in this case, the antagonism of forskolin-stimulated adenylate cyclase activity, a hallmark of 5-HT1A receptor activation.

| Assay | Parameter | Value | Species/Tissue | Reference |

| Forskolin-Stimulated Adenylate Cyclase | pEC50 | 6.2 | Not Specified | [1] |

Table 3: In Vivo Pharmacological Effects

This table summarizes the dose-dependent effects of BMY-14802 observed in animal models, which are attributed to its 5-HT1A agonist activity.

| Effect | Dose Range (Systemic) | Species | Brain Region(s) | Reference |

| Dose-dependent decrease in extracellular 5-HT | 5-20 mg/kg | Rat | Dorsal Raphe, Hippocampus | [3] |

| Generalization to 8-OH-DPAT discriminative stimulus | 3-15 mg/kg | Rat | Whole Brain | [1] |

| Reversal of amphetamine-induced neuronal changes | 5, 10, 20 mg/kg | Rat | Neostriatum | [4] |

| Antagonism of amphetamine-induced disruption of Latent Inhibition | 15, 30 mg/kg | Rat | Whole Brain | [5] |

Signaling Pathways and Mechanisms of Action

Activation of the 5-HT1A receptor by an agonist like BMY-14802 initiates a cascade of intracellular events. As a G-protein coupled receptor (GPCR), it primarily signals through the Gi/o pathway.

Canonical Gi/o Signaling Pathway

Upon binding of BMY-14802, the 5-HT1A receptor undergoes a conformational change, activating the associated heterotrimeric Gi/o protein. This activation causes the dissociation of the Gαi/o subunit from the Gβγ dimer.[6]

-

Gαi/o Subunit: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This leads to a reduction in the intracellular concentration of cyclic AMP (cAMP) and subsequently decreases the activity of Protein Kinase A (PKA).[6]

-

Gβγ Dimer: The freed Gβγ dimer can directly modulate ion channels, most notably activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[6][7] This activation results in potassium ion efflux, leading to hyperpolarization of the cell membrane and a reduction in neuronal excitability and firing rate.[7]

Impact on Serotonergic Systems

BMY-14802's agonist action at presynaptic 5-HT1A autoreceptors on serotonergic neurons in the dorsal raphe nucleus is a key mechanism.[3] Activation of these autoreceptors inhibits the firing of the neuron, leading to a dose-dependent decrease in the release of serotonin (5-HT) in projection areas like the hippocampus.[3] This action is believed to contribute to its anxiolytic potential.

Key Experimental Protocols

The characterization of BMY-14802's 5-HT1A agonist activity relies on established methodologies. Below are detailed protocols for the principal assays cited.

Radioligand Binding Assay (for pIC50 Determination)

Objective: To determine the binding affinity of BMY-14802 for the 5-HT1A receptor by measuring its ability to displace a specific radiolabeled ligand.

Materials:

-

Tissue homogenate (e.g., rat hippocampus or cells expressing recombinant 5-HT1A receptors).

-

Radioligand (e.g., [³H]8-OH-DPAT, a 5-HT1A agonist).

-

This compound stock solution and serial dilutions.

-

Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄, 0.1% ascorbic acid).

-

Scintillation fluid and vials.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration manifold and vacuum.

Procedure:

-

Preparation: Prepare tissue homogenates and resuspend in incubation buffer to a final protein concentration of ~1 mg/mL.

-

Incubation: In test tubes, combine the tissue homogenate, a fixed concentration of [³H]8-OH-DPAT (typically near its Kd value), and varying concentrations of BMY-14802.

-

Total & Non-specific Binding: Include control tubes for total binding (no competitor drug) and non-specific binding (a high concentration of a non-labeled ligand, e.g., 10 µM serotonin, to saturate all specific binding sites).

-

Reaction: Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

-

Termination: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Analysis: Calculate specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the logarithm of the BMY-14802 concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value, which can be converted to pIC50.

Forskolin-Stimulated Adenylate Cyclase Inhibition Assay (for pEC50 Determination)

Objective: To measure the functional agonist activity of BMY-14802 by quantifying its ability to inhibit cAMP production stimulated by forskolin (B1673556).

Materials:

-

Membrane preparation from relevant tissue (e.g., guinea pig hippocampus).[8]

-

Assay Buffer (e.g., Tris-HCl buffer containing ATP, MgCl₂, an ATP-regenerating system like creatine (B1669601) phosphate (B84403) and creatine kinase, and a phosphodiesterase inhibitor like IBMX).

-

Forskolin solution (to directly activate adenylate cyclase).[9][10]

-

This compound stock solution and serial dilutions.

-

cAMP detection kit (e.g., RIA or HTRF-based).

Procedure:

-

Pre-incubation: Pre-incubate the membrane preparation with varying concentrations of BMY-14802.

-

Stimulation: Initiate the reaction by adding the assay buffer containing a fixed concentration of forskolin (typically 1-10 µM) to all tubes.

-

Incubation: Incubate at 30-37°C for 10-15 minutes.

-

Termination: Stop the reaction by heating or adding a stop solution.

-

Quantification: Measure the amount of cAMP produced in each sample using a suitable detection kit according to the manufacturer's instructions.

-

Analysis: The agonist effect of BMY-14802 is observed as a concentration-dependent decrease in the amount of cAMP produced in the presence of forskolin. Plot the percentage of inhibition against the logarithm of the BMY-14802 concentration to determine the EC50 and pEC50 values.[1]

In Vivo Microdialysis (for Neurotransmitter Release)

Objective: To measure extracellular levels of serotonin (5-HT) and its metabolites in specific brain regions of awake, freely moving animals following systemic administration of BMY-14802.[3]

Materials:

-

Stereotaxic apparatus for surgery.

-

Microdialysis probes (with a membrane of appropriate length and molecular weight cut-off).

-

Guide cannulae.

-

A micro-infusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Fraction collector (preferably refrigerated).

-

HPLC system with electrochemical detection (HPLC-ED) for analyzing monoamines.

-

This compound for injection.

Procedure:

-

Surgical Implantation: Anesthetize the animal (e.g., Sprague-Dawley rat) and use a stereotaxic frame to surgically implant a guide cannula targeting the brain region of interest (e.g., dorsal raphe nucleus or hippocampus). Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Perfusion & Equilibration: Connect the probe to the infusion pump and begin perfusing with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 1-2 hours.

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials in the fraction collector. Analyze these samples via HPLC-ED to establish a stable baseline of extracellular 5-HT levels.

-

Drug Administration: Administer BMY-14802 systemically (e.g., intraperitoneally) at the desired dose(s).

-

Post-injection Collection: Continue collecting and analyzing dialysate samples for several hours to monitor changes in 5-HT levels over time.

-

Data Analysis: Express the post-injection neurotransmitter concentrations as a percentage of the average baseline concentration. This allows for the assessment of the magnitude and duration of the drug's effect on serotonin release.

Conclusion

This compound is a pharmacologically complex agent whose profile is significantly defined by its agonist activity at the 5-HT1A receptor. Biochemical evidence demonstrates a direct, functionally relevant interaction with the receptor, leading to the inhibition of adenylyl cyclase.[1] In vivo studies corroborate this, showing that BMY-14802 modulates serotonergic neuronal firing and neurotransmitter release in a manner consistent with 5-HT1A agonism, producing behavioral effects relevant to potential anxiolytic and antipsychotic applications.[1][3] The detailed protocols and data presented herein provide a foundational resource for professionals engaged in the study of 5-HT1A receptor pharmacology and the development of novel CNS therapeutics.

References

- 1. Behavioural and biochemical evidence of the interaction of the putative antipsychotic agent, BMY 14802 with the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BMY-14802 (PD048325, ZXUYYZPJUGQHLQ-UHFFFAOYSA-N) [probes-drugs.org]

- 3. 5-HT1A receptor agonist effects of BMY-14802 on serotonin release in dorsal raphe and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BMY-14802, a sigma ligand and potential antipsychotic drug, reverses amphetamine-induced changes in neostriatal single-unit activity in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The sigma ligand BMY-14802 as a potential antipsychotic: evidence from the latent inhibition model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substitution of 5-HT1A Receptor Signaling by a Light-activated G Protein-coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of forskolin-stimulated adenylate cyclase activity by 5-HT receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. revvity.com [revvity.com]

- 10. Forskolin stimulation of thyroid adenylate cyclase and cyclic 3',5'-adenosine monophosphate accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of BMY-14802 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMY-14802 hydrochloride is an investigational atypical antipsychotic agent characterized by a unique pharmacological profile that distinguishes it from classical neuroleptics. Its primary mechanism of action is centered on high-affinity antagonism at the sigma-1 (σ₁) receptor, coupled with agonist activity at the serotonin (B10506) 1A (5-HT₁ₐ) receptor. Notably, BMY-14802 exhibits a very low affinity for dopamine (B1211576) D₂ receptors, the primary target of typical antipsychotic medications. This technical guide provides an in-depth overview of the pharmacological classification of BMY-14802, presenting quantitative binding data, detailed experimental methodologies, and a visual representation of its associated signaling pathways.

Pharmacological Classification

BMY-14802 is classified as a sigma-1 (σ₁) receptor antagonist and a serotonin 1A (5-HT₁ₐ) receptor agonist .[1][2][3] Its potential antipsychotic effects are thought to be mediated through this dual mechanism, which modulates dopaminergic systems indirectly, rather than by direct dopamine receptor blockade.[4] This profile suggests a potential for antipsychotic efficacy with a reduced risk of extrapyramidal side effects commonly associated with D₂ receptor antagonists.[2][4] The compound also shows some affinity for α₁-adrenergic receptors.[1]

Receptor Binding Affinity

The binding profile of this compound has been characterized across a range of neurotransmitter receptors. The following table summarizes its binding affinities, primarily expressed as IC₅₀ or Kᵢ values. A lower value indicates a higher binding affinity.

| Receptor Subtype | Species | Radioligand | IC₅₀ (nM) | Kᵢ (nM) | pIC₅₀/pKᵢ | Reference(s) |

| **Sigma-1 (σ₁) ** | Guinea Pig | --INVALID-LINK---Pentazocine | 112 | - | 7.3 | [3][5] |

| Serotonin 1A (5-HT₁ₐ) | Rat | [³H]8-OH-DPAT | - | - | 6.7 (pIC₅₀) | [3] |

| Dopamine D₂ | Rat | [³H]Spiperone | >10,000 | - | <5.0 | [4] |

| Dopamine D₂ | Human | [³H]Spiperone | - | 3346 | 5.48 | [6] |

| Dopamine D₂ | Rat | [³H]Spiroperidol | 8400 | - | 5.08 | [6] |

| Dopamine D₃ | Human | [³H]Spiperone | >2000 | - | 5.7 | [6] |

Experimental Protocols

The following sections detail the generalized methodologies employed in the key experiments cited for the pharmacological characterization of BMY-14802.

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are the standard method for determining the affinity of a compound for a specific receptor.[7] These assays typically involve the incubation of a biological sample containing the receptor of interest with a radiolabeled ligand that is known to bind to that receptor. The ability of the test compound (BMY-14802) to displace the radioligand is then measured.

Objective: To determine the binding affinity (IC₅₀ and subsequently Kᵢ) of BMY-14802 for various receptors, including sigma-1, 5-HT₁ₐ, and dopamine D₂.

Materials:

-

Receptor Source: Homogenates of specific brain regions (e.g., guinea pig brain for sigma receptors, rat striatum for dopamine receptors) or cell lines expressing the recombinant human receptor.[4][8]

-

Radioligands:

-

Test Compound: this compound in a range of concentrations.

-

Assay Buffer: Typically a Tris-HCl buffer with appropriate pH and ionic strength.

-

Filtration Apparatus: To separate bound from unbound radioligand.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Tissue/Cell Membrane Preparation: The tissue is homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the receptors. The protein concentration of the membrane preparation is determined.

-

Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of BMY-14802 in the assay buffer. A set of tubes containing the radioligand and an excess of a known, non-radioactive ligand is used to determine non-specific binding.

-

Equilibrium: The incubation is carried out for a specific time at a defined temperature to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of BMY-14802 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[10]

Functional Assay for 5-HT₁ₐ Receptor Agonism

Functional assays are employed to determine the biological effect of a compound at a receptor, i.e., whether it acts as an agonist, antagonist, or inverse agonist. For G-protein coupled receptors like 5-HT₁ₐ, a common method is to measure the modulation of second messenger systems, such as cyclic AMP (cAMP).

Objective: To assess the agonist activity of BMY-14802 at the 5-HT₁ₐ receptor by measuring its effect on forskolin-stimulated adenylate cyclase activity.[5][11]

Materials:

-

Receptor Source: Rat hippocampal membranes, which are rich in 5-HT₁ₐ receptors.

-

Stimulant: Forskolin, a direct activator of adenylate cyclase.

-

Test Compound: this compound in a range of concentrations.

-

Reagents for cAMP measurement: Including ATP, a phosphodiesterase inhibitor (to prevent cAMP degradation), and a cAMP assay kit.

Procedure:

-

Membrane Preparation: Rat hippocampal tissue is homogenized, and the membranes are prepared as described for the binding assay.

-

Incubation: The membranes are incubated with ATP, a phosphodiesterase inhibitor, forskolin, and varying concentrations of BMY-14802.

-

Reaction: The reaction is allowed to proceed for a defined time at a specific temperature.

-

Termination: The reaction is stopped, typically by heating or adding a stop solution.

-

cAMP Measurement: The amount of cAMP produced is quantified using a suitable method, such as a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The ability of BMY-14802 to inhibit the forskolin-stimulated increase in cAMP levels is determined. The concentration of BMY-14802 that produces 50% of its maximal inhibitory effect (EC₅₀) is calculated. This inhibition of the stimulated cAMP production is indicative of an agonist action at the Gᵢ-coupled 5-HT₁ₐ receptor.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by BMY-14802 and a generalized workflow for determining receptor binding affinity.

Caption: BMY-14802's dual mechanism of action.

Caption: Experimental workflow for radioligand binding assay.

Conclusion

This compound possesses a distinct pharmacological profile as a high-affinity sigma-1 receptor antagonist and a 5-HT₁ₐ receptor agonist, with negligible affinity for dopamine D₂ receptors. This unique combination of activities has positioned it as a subject of interest in the development of atypical antipsychotics with a potentially favorable side-effect profile. The data and methodologies presented in this guide provide a comprehensive technical foundation for professionals in the field of drug discovery and neuroscience research. Further investigation into the intricate signaling cascades modulated by BMY-14802 will be crucial in fully elucidating its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BMY 14802, a sigma receptor ligand for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-HT1A receptor agonist effects of BMY-14802 on serotonin release in dorsal raphe and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of BMY 14802, a potential antipsychotic drug, on rat brain dopaminergic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Behavioural and biochemical evidence of the interaction of the putative antipsychotic agent, BMY 14802 with the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BMY-14802 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. benchchem.com [benchchem.com]

- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sigma Receptors [sigmaaldrich.com]

- 10. scielo.br [scielo.br]

- 11. Inhibition of forskolin-stimulated adenylate cyclase activity by 5-HT receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of BMY-14802 Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMY-14802, a compound with notable affinity for sigma and serotonin (B10506) 5-HT1A receptors, has been a subject of interest in neuropharmacology. This technical guide provides an in-depth overview of its chemical synthesis, culminating in the formation of its hydrochloride salt. The synthesis is a multi-step process involving the preparation of two key intermediates: a protected butyrophenone (B1668137) derivative and a fluorinated piperazinylpyrimidine moiety. These intermediates are then coupled, followed by deprotection and reduction to yield the final alcohol, BMY-14802. This document outlines the detailed experimental protocols for each reaction, summarizes quantitative data in tabular form, and provides a visual representation of the synthetic pathway.

Introduction

BMY-14802, chemically known as α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol, is a psychoactive compound that has been investigated for its potential antipsychotic properties. Its unique pharmacological profile, characterized by high affinity for sigma receptors and moderate affinity for 5-HT1A receptors with low affinity for dopamine (B1211576) D2 receptors, distinguishes it from typical neuroleptics. The synthesis of BMY-14802 hydrochloride is a convergent process, which is detailed in the following sections.

Overall Synthesis Pathway

The synthesis of this compound can be conceptually divided into three main stages:

-

Synthesis of the Butyrophenone Intermediate: Protection of the ketone in 4-chloro-4'-fluorobutyrophenone (B134399) as a ketal.

-

Synthesis of the Piperazine (B1678402) Intermediate: Construction of the 5-fluoro-2-(piperazin-1-yl)pyrimidine (B1336447) moiety.

-

Coupling, Deprotection, Reduction, and Salt Formation: Assembly of the final molecule and conversion to its hydrochloride salt for improved stability and solubility.

A schematic representation of this pathway is provided below.

Experimental Protocols

Synthesis of 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane

Reaction: 4-Chloro-4'-fluorobutyrophenone is reacted with ethylene glycol in the presence of an acid catalyst to form the corresponding ketal, protecting the ketone functionality.

Procedure: A mixture of 4-chloro-4'-fluorobutyrophenone (1 part by weight), ethylene glycol (1.5 parts by weight), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed with a Dean-Stark trap to remove water. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. After cooling, the reaction mixture is washed with aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product, which can be purified by vacuum distillation.

Synthesis of 5-Fluoro-2-(piperazin-1-yl)pyrimidine

This intermediate is prepared in a three-step sequence starting from 2-chloro-5-fluoro-4-methylthiopyrimidine.

Step 1: Synthesis of Ethyl 4-(5-fluoro-4-methylthio-2-pyrimidinyl)-1-piperazinecarboxylate 2-Chloro-5-fluoro-4-methylthiopyrimidine is reacted with N-carboethoxypiperazine.

Step 2: Synthesis of Ethyl 4-(5-fluoro-2-pyrimidinyl)-1-piperazinecarboxylate The thiomethyl group of the product from Step 1 is removed by catalytic hydrogenation using Raney Nickel.

Step 3: Synthesis of 5-Fluoro-2-(piperazin-1-yl)pyrimidine The carbamate (B1207046) protecting group of the product from Step 2 is hydrolyzed under acidic conditions to yield the desired piperazine intermediate.

Synthesis of 1-(4-Fluorophenyl)-4-(4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl)butan-1-one

Reaction: The protected butyrophenone, 2-(3-chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane, is alkylated with 5-fluoro-2-(piperazin-1-yl)pyrimidine. The resulting ketal is then hydrolyzed to reveal the ketone.

Procedure: A mixture of 2-(3-chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane, 5-fluoro-2-(piperazin-1-yl)pyrimidine, sodium iodide, and potassium carbonate in methyl isobutyl ketone (MIBK) is refluxed until the reaction is complete as monitored by TLC. The reaction mixture is then cooled, filtered, and the filtrate is concentrated. The residue is then treated with a dilute acid (e.g., hydrochloric acid) to hydrolyze the ketal. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the crude ketone, which can be purified by crystallization or chromatography.

Synthesis of α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol (BMY-14802)

Reaction: The ketone of 1-(4-fluorophenyl)-4-(4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl)butan-1-one is reduced to the corresponding alcohol using sodium borohydride (B1222165).[1]

Procedure: To a solution of 1-(4-fluorophenyl)-4-(4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl)butan-1-one in methanol, sodium borohydride is added portion-wise at a controlled temperature (e.g., 0-5 °C).[1] The reaction is stirred until completion. The excess reducing agent is quenched, and the solvent is removed. The residue is partitioned between water and an organic solvent. The organic layer is separated, dried, and concentrated to yield BMY-14802 free base.

Formation of this compound

Procedure: The BMY-14802 free base is dissolved in a suitable solvent such as ethanol or isopropanol. A solution of hydrogen chloride in the same solvent is then added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with cold solvent, and dried under vacuum.

Quantitative Data

| Step No. | Reaction | Starting Materials | Product | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ketal Protection | 4-Chloro-4'-fluorobutyrophenone, Ethylene Glycol | 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane | 1 : 1.5 | Toluene | Reflux | 4-6 | ~90 |

| 2a | Piperazine Formation (Step 1) | 2-Chloro-5-fluoro-4-methylthiopyrimidine, N-Carboethoxypiperazine | Ethyl 4-(5-fluoro-4-methylthio-2-pyrimidinyl)-1-piperazinecarboxylate | 1 : 1.1 | - | - | - | - |

| 2b | Piperazine Formation (Step 2) | Ethyl 4-(5-fluoro-4-methylthio-2-pyrimidinyl)-1-piperazinecarboxylate | Ethyl 4-(5-fluoro-2-pyrimidinyl)-1-piperazinecarboxylate | - | Ethanol | RT | 2-4 | High |

| 2c | Piperazine Formation (Step 3) | Ethyl 4-(5-fluoro-2-pyrimidinyl)-1-piperazinecarboxylate | 5-Fluoro-2-(piperazin-1-yl)pyrimidine | - | Aq. Acid | Reflux | 12-18 | - |

| 3 | Coupling and Deprotection | 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane, 5-Fluoro-2-(piperazin-1-yl)pyrimidine | 1-(4-Fluorophenyl)-4-(4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl)butan-1-one | 1 : 1.1 | MIBK | Reflux | 12-24 | 60-70 |

| 4 | Reduction | 1-(4-Fluorophenyl)-4-(4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl)butan-1-one, NaBH4 | BMY-14802 | 1 : 1.5 | Methanol | 0-25 | 1-3 | >90 |

| 5 | Salt Formation | BMY-14802, HCl | This compound | 1 : 1.1 | Ethanol | RT | 1 | Quantitative |

Note: The yields and reaction conditions are approximate and may vary based on the specific experimental setup and scale.

Experimental Workflow

The following diagram illustrates the general laboratory workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established process that can be reliably performed in a laboratory setting. This guide provides the fundamental procedures and pathways for its preparation. Researchers should consult the primary literature, including the cited patent and medicinal chemistry articles, for more detailed experimental parameters and characterization data. Careful execution of each step and appropriate purification techniques are crucial for obtaining a high-purity final product suitable for research and development purposes.

References

Preclinical Profile of BMY-14802 Hydrochloride: An Atypical Antipsychotic Candidate

An In-depth Technical Review for Researchers and Drug Development Professionals

BMY-14802 hydrochloride, a novel psychotropic agent, has been the subject of extensive preclinical investigation for its potential therapeutic utility in psychosis. This technical guide synthesizes the available preclinical data, presenting its pharmacological profile, efficacy in animal models, and the experimental methodologies employed in its evaluation.

Pharmacological Profile: Receptor Binding Affinity

BMY-14802 exhibits a unique receptor binding profile, distinguishing it from classical antipsychotic drugs. Its primary mechanism of action is thought to be mediated through its potent antagonism at sigma receptors, with additional modest to weak affinity for serotonin (B10506) 5-HT1A and α1-adrenergic receptors. Notably, it displays negligible affinity for dopamine (B1211576) D2 receptors, a primary target for typical neuroleptics.[1] This characteristic is hypothesized to contribute to its atypical profile and a potentially lower propensity for extrapyramidal side effects.

| Receptor | Ligand | Tissue Source | Parameter | Value (nM) |

| Sigma Receptor | BMY-14802 | - | IC50 | 112 |

| Dopamine D2 | [3H]spiperone | Rat Striatum | IC50 | > 10,000[2] |

| Serotonin 5-HT1A | - | - | - | Modest Affinity[1] |

| α1-Adrenergic | - | - | - | Weak Affinity |

| Dopamine D4 | - | - | - | Affinity noted[3] |

| Serotonin 5-HT2 | - | - | - | Affinity noted[3] |

Efficacy in Animal Models of Psychosis

The antipsychotic potential of BMY-14802 has been assessed in various animal models that aim to replicate aspects of psychosis. These studies have primarily focused on its ability to modulate dopamine-related behaviors.

Amphetamine-Induced Motor Behaviors

Amphetamine administration in rodents induces hyperlocomotion and stereotyped behaviors, which are considered models for the positive symptoms of psychosis. BMY-14802 has demonstrated efficacy in attenuating these behaviors.

Experimental Protocol: Amphetamine-Induced Locomotion and Stereotypy

-

Animals: Male rats or mice are typically used.

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection at doses ranging from 5 to 30 mg/kg.[4][5]

-

Amphetamine Challenge: Following a pre-treatment period (e.g., 30 minutes), animals are challenged with an injection of d-amphetamine (e.g., 1.0 - 2.0 mg/kg, i.p.).[4][5]

-

Behavioral Assessment: Locomotor activity is quantified using automated activity monitors that measure beam breaks or distance traveled. Stereotyped behaviors (e.g., sniffing, gnawing, head weaving) are typically scored by trained observers using a rating scale at regular intervals over a specified time period (e.g., 60-120 minutes).

-

Sensitization Paradigms: To model the progressive nature of psychosis, sensitization protocols are employed. This involves repeated administration of amphetamine, with or without BMY-14802 pre-treatment, over several days, followed by a drug-free period and a subsequent amphetamine challenge.[5]

Key Findings:

-

BMY-14802 dose-dependently attenuates the locomotor effects of amphetamine.[4]

-

It effectively prevents the development of behavioral sensitization to the stereotyped behavioral effects of repeated methamphetamine administration.[5]

Electrophysiological Effects on Dopamine Neurons

In vivo electrophysiological studies have been conducted to investigate the effects of BMY-14802 on the activity of midbrain dopamine neurons, which are critically implicated in the pathophysiology of psychosis.

Experimental Protocol: In Vivo Single-Unit Recording

-

Animals: Anesthetized male rats are commonly used.

-

Surgical Preparation: Animals are anesthetized (e.g., with chloral (B1216628) hydrate) and placed in a stereotaxic frame. A burr hole is drilled over the substantia nigra pars compacta (A9) or the ventral tegmental area (A10), the locations of dopamine neuron cell bodies.

-

Electrode Placement: A recording microelectrode is lowered into the target brain region to isolate and record the extracellular action potentials of individual dopamine neurons. Dopamine neurons are identified based on their characteristic electrophysiological properties (e.g., slow firing rate, long duration action potentials, and a specific waveform).

-

Drug Administration: BMY-14802 is administered intravenously (i.v.) in escalating doses (e.g., 0.25-8 mg/kg).[6] In some studies, dopamine agonists (e.g., apomorphine) are administered to assess the modulatory effects of BMY-14802.[7]

-

Data Analysis: The firing rate and firing pattern (e.g., burst firing) of dopamine neurons are analyzed before and after drug administration.

Key Findings:

-

BMY-14802 increases the firing rate and burst firing of dopamine neurons in the substantia nigra.[6]

-

It reverses the inhibitory effects of the dopamine agonist apomorphine (B128758) on the firing of both A9 and A10 dopamine neurons.[7]

-

Chronic administration of BMY-14802 leads to a reduction in the number of spontaneously active A10 dopamine neurons.[7] These effects are thought to be indirect, possibly mediated by its actions at 5-HT1A receptors, rather than direct dopamine receptor blockade.[6]

Proposed Mechanism of Action and Signaling Pathways

The preclinical data suggests that BMY-14802 exerts its antipsychotic-like effects through a novel mechanism that does not rely on direct dopamine D2 receptor antagonism. Its primary interaction with sigma receptors, coupled with its modulation of serotonergic systems, is believed to indirectly influence dopaminergic neurotransmission.

Experimental Workflows

The evaluation of BMY-14802's preclinical profile involves a series of interconnected experimental stages, from initial receptor binding assays to in vivo behavioral and electrophysiological assessments.

Conclusion

The preclinical data for this compound suggests a promising profile for an atypical antipsychotic agent. Its primary action at sigma receptors and its indirect modulation of the dopamine system, without significant D2 receptor blockade, represent a departure from traditional antipsychotic mechanisms. The efficacy observed in animal models of psychosis, coupled with a neurochemical profile suggestive of a lower risk for motor side effects, warrants further investigation. This comprehensive overview of the preclinical data provides a valuable resource for researchers and professionals in the field of neuropsychopharmacology and drug development.

References

- 1. BMY 14802, a sigma receptor ligand for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of BMY 14802, a potential antipsychotic drug, on rat brain dopaminergic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BMY-14802 - Wikipedia [en.wikipedia.org]

- 4. BMY-14802, a sigma ligand and potential antipsychotic drug, reverses amphetamine-induced changes in neostriatal single-unit activity in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sigma (sigma) antagonist BMY 14802 prevents methamphetamine-induced sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Further characterization of the effects of BMY 14802 on dopamine neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrophysiological effects of BMY 14802, a new potential antipsychotic drug, on midbrain dopamine neurons in the rat: acute and chronic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Modulatory Effects of BMY-14802 Hydrochloride on Dopaminergic Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMY-14802 hydrochloride is an investigational compound that has been evaluated for its potential as an atypical antipsychotic agent. Unlike traditional neuroleptics that primarily act as dopamine (B1211576) D2 receptor antagonists, BMY-14802 exhibits a unique pharmacological profile characterized by high affinity for sigma (σ) receptors and moderate affinity for serotonin (B10506) 5-HT1A receptors, with negligible interaction with dopamine D2 receptors.[1][2] This technical guide provides an in-depth overview of the effects of BMY-14802 on dopaminergic neurotransmission, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the underlying mechanisms and workflows.

Mechanism of Action